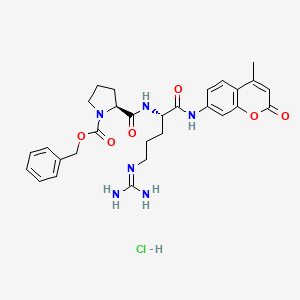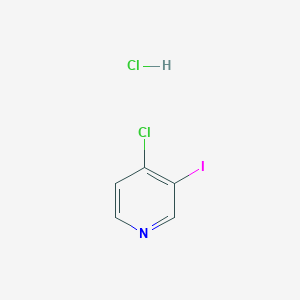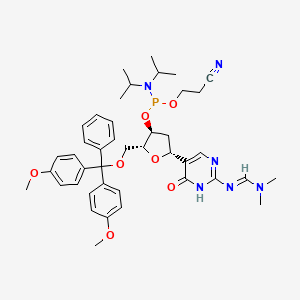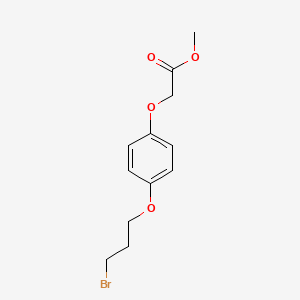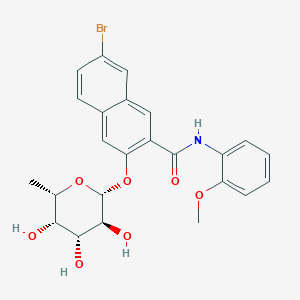
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring with a cyclopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow chemistry techniques to improve efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs.
Material Science: The compound’s properties can be exploited to create new materials with specific characteristics, such as improved mechanical strength or thermal stability.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound’s derivatives may find applications in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Pyrimidine-Based Compounds: Similar compounds include pyrimidine derivatives used in medicinal chemistry for their therapeutic potential.
Uniqueness
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine and pyrimidine rings with a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific applications.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJTJXQWHGBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


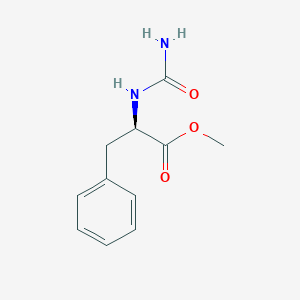
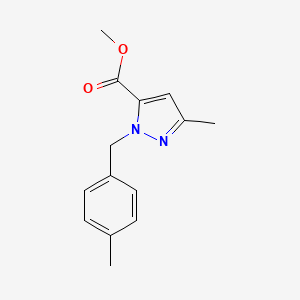
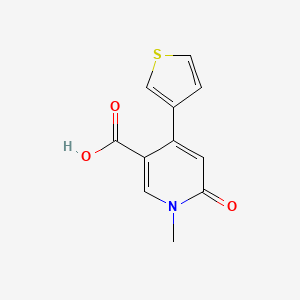
![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)
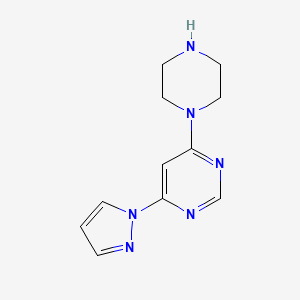
![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)

